molecular formula C26H48O4 B12661972 Docosyl hydrogen fumarate CAS No. 45302-46-3

Docosyl hydrogen fumarate

Cat. No.: B12661972
CAS No.: 45302-46-3
M. Wt: 424.7 g/mol
InChI Key: RMLKCUDDJZHVOL-GHVJWSGMSA-N
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Description

Docosyl hydrogen fumarate is an organic compound with the molecular formula C26H48O4 It is a derivative of fumaric acid, where one of the hydrogen atoms is replaced by a docosyl group (a 22-carbon aliphatic chain)

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Docosyl hydrogen fumarate undergoes various chemical reactions, including:

    Oxidation: The docosyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The fumarate moiety can be reduced to succinate derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Docosanoic acid and fumaric acid.

    Reduction: Docosyl succinate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of docosyl hydrogen fumarate involves its interaction with cellular membranes and enzymes. The docosyl group imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. Additionally, the fumarate moiety can participate in redox reactions, influencing cellular metabolic pathways and signaling processes .

Comparison with Similar Compounds

Uniqueness of Docosyl Hydrogen Fumarate: this compound stands out due to its long aliphatic chain, which imparts unique hydrophobic properties and enhances its potential for use in materials science and polymer chemistry. Its ability to form stable copolymers with various monomers makes it a valuable compound for developing advanced materials with tailored properties .

Properties

CAS No.

45302-46-3

Molecular Formula

C26H48O4

Molecular Weight

424.7 g/mol

IUPAC Name

(E)-4-docosoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C26H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-30-26(29)23-22-25(27)28/h22-23H,2-21,24H2,1H3,(H,27,28)/b23-22+

InChI Key

RMLKCUDDJZHVOL-GHVJWSGMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Origin of Product

United States

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